molecular formula C14H8Cl2N4 B1669202 Clofentezine CAS No. 74115-24-5

Clofentezine

Cat. No. B1669202
CAS RN: 74115-24-5
M. Wt: 303.1 g/mol
InChI Key: UXADOQPNKNTIHB-UHFFFAOYSA-N
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Description

Clofentezine is a selective insecticide used to control mites . It acts primarily as an ovicide, with some activity on early motile stages . It is used on a wide range of crops including apples, pears, stone fruit, nuts, ornamentals, almonds, etc .


Molecular Structure Analysis

The molecular formula of Clofentezine is C14H8Cl2N4 . It is a tetrazine compound where both of the hydrogens have been replaced by o-chlorophenyl groups .


Physical And Chemical Properties Analysis

Clofentezine is a magenta crystalline solid . It has a low aqueous solubility and is not volatile . It is moderately persistent in soil systems but tends not to be in aquatic systems .

Scientific Research Applications

Specific Scientific Field

The specific scientific field for this application is Agriculture , specifically in Pest Management .

Summary of the Application

Clofentezine is used as an acaricide to control plant-feeding mites . It’s applied by foliar spraying using a broadcast air-assisted sprayer, boom sprayer, or knapsack sprayer on various crops such as citrus, pome fruits, field strawberry, tomato, aubergine in SEU; pome fruits, strawberry in CEU and spray applications in permanent and non-permanent greenhouses .

Methods of Application

The method of application involves foliar spraying by broadcast air-assisted sprayer, boom sprayer, or knapsack sprayer . The specific technical details or parameters of the application would depend on the specific crop and the extent of the mite infestation.

Management of Resistance in the European Red Mite

Specific Scientific Field

This application falls under the field of Entomology , specifically in the management of pest resistance .

Summary of the Application

The timing of Clofentezine application affects its persistence and thereby its effectiveness in managing resistance in the European Red Mite .

Methods of Application

The application of Clofentezine varies with the season. Residues from prebloom and petal fall applications were less persistent than those in mid-season .

Results or Outcomes

Early season applications were toxic to European red mite for 7–21 days but mid-season applications were toxic for as long as 50–62 days . Chemical residue losses were also faster in the early season .

Tank Mix Stability

Specific Scientific Field

This application is in the field of Agricultural Chemistry .

Summary of the Application

Clofentezine has proven to be physically and chemically stable in tank mixes with a wide range of other plant protection products .

Methods of Application

The method of application involves mixing Clofentezine with other plant protection products in a tank .

Results or Outcomes

The outcome of this application is the increased versatility of Clofentezine as it can be mixed with a wide range of other plant protection products without losing its physical and chemical stability .

Embryo Toxicity

Specific Scientific Field

This application falls under the field of Toxicology .

Summary of the Application

Clofentezine may have different levels of toxicity on the embryo depending on the timing of application .

Methods of Application

The method of application involves applying Clofentezine at different stages of the embryo’s development .

Results or Outcomes

It is possible that the embryo becomes less susceptible or, alternatively, Clofentezine may penetrate only slowly through the egg cuticle and insufficient active ingredient is able to reach the embryo with later applications .

Necessity in Plant Health

Specific Scientific Field

This application is in the field of Plant Health Management .

Summary of the Application

Clofentezine is necessary as an acaricide to control a serious danger to plant health which cannot be contained by other available means, including non-chemical methods .

Methods of Application

The method of application involves using Clofentezine as an acaricide when other methods, including non-chemical methods, are insufficient .

Results or Outcomes

The use of Clofentezine helps in controlling a serious danger to plant health .

Safety And Hazards

Clofentezine is harmful in contact with skin and is very toxic to aquatic life . It is advised to avoid release to the environment and to wear protective gloves, clothing, and eye/face protection when handling this substance .

properties

IUPAC Name

3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N4/c15-11-7-3-1-5-9(11)13-17-19-14(20-18-13)10-6-2-4-8-12(10)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXADOQPNKNTIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=CC=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023881
Record name Clofentezine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clofentezine

CAS RN

74115-24-5
Record name Clofentezine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74115-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clofentezine [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074115245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clofentezine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-bis(o-chlorophenyl)-1,2,4,5-tetrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.641
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOFENTEZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS4U0R0033
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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